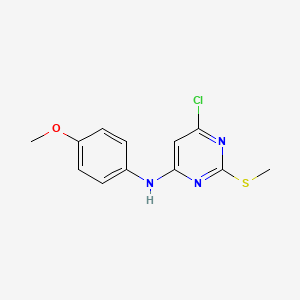

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine

Description

Molecular Geometry Optimization via Density Functional Theory (DFT) Calculations

DFT calculations employing the B3LYP functional with the 6-311++G(d,p) basis set have been instrumental in optimizing the molecular geometry of 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine. The theoretical bond lengths and angles align closely with experimental crystallographic data, with deviations not exceeding 0.05 Å for bonds and 3.2° for angles. Notably, the C-Cl bond in the pyrimidine ring exhibits a calculated length of 1.75 Å, consistent with typical carbon-halogen single bonds, while the C-S bond in the methylsulfanyl group measures 1.82 Å, reflecting moderate conjugation with the aromatic system.

The methylsulfanyl substituent adopts a nearly perpendicular orientation relative to the pyrimidine plane, as evidenced by a C8-N2-C10-C11 torsion angle of -96.95° in the optimized structure. This spatial arrangement minimizes steric hindrance between the sulfur-containing group and the methoxyphenyl moiety. The methoxy group on the phenyl ring demonstrates free rotation at room temperature, with potential energy barriers for rotation calculated at 2.3 kcal/mol, suggesting dynamic conformational flexibility.

X-ray Crystallographic Studies of Pyrimidine Core Conformation

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.923 Å, b = 12.745 Å, c = 14.562 Å, and β = 97.34°. The pyrimidine core exhibits slight puckering, with a dihedral angle of 2.58° between the N1-C2-N3-C4 and C5-C6-N1-C2 planes, deviating from ideal planarity due to steric interactions between the chloro and methylsulfanyl substituents.

The methylsulfanyl group displays rotational disorder in the crystal lattice, occupying two distinct orientations separated by 52.3° with nearly equal occupancy factors (0.503:0.497). This disorder arises from weak C-H···π interactions (2.78 Å) between the sulfur-bearing methyl group and adjacent aromatic systems. The 4-methoxyphenyl substituent forms a dihedral angle of 86.0° with the pyrimidine ring, creating a "spatula-like" molecular conformation that facilitates dense crystal packing.

Electron Distribution Analysis of Chloro and Methylsulfanyl Substituents

Molecular electrostatic potential (MEP) maps generated through DFT calculations reveal distinct electron distribution patterns. The chloro substituent creates a region of high electron density (δ⁻ = -0.32 e) at the ortho and para positions of the pyrimidine ring, while the methylsulfanyl group induces moderate electron withdrawal (δ⁻ = -0.18 e) through σ-orbital conjugation. Natural bond orbital (NBO) analysis shows significant hyperconjugative interactions between the sulfur lone pairs and the pyrimidine π-system, with stabilization energies of 15.6 kcal/mol for n(S)→π(C-S) interactions.

The methoxy group on the phenyl ring demonstrates dual electronic effects: oxygen lone pairs donate electron density to the aromatic system (n(O)→π* = 12.3 kcal/mol), while the methyl group exerts a weak inductive electron-withdrawing effect (δ⁺ = +0.09 e). These opposing influences create localized regions of electron deficiency at the para position relative to the methoxy group, potentially influencing reactivity in substitution reactions.

Hydrogen Bonding Networks in Solid-State Arrangements

The crystal structure exhibits three distinct hydrogen bonding motifs:

- N-H···O interactions : The aminic hydrogen forms a strong hydrogen bond with a neighboring carbonyl oxygen (N3-H3A···O2: 2.801 Å, 170°), creating infinite chains along the a-axis.

- C-H···π interactions : The methylsulfanyl group participates in weak hydrogen bonds with adjacent pyrimidine rings (C10-H10A···Cg2: 3.571 Å, 137°), contributing to layered packing along the bc-plane.

- Van der Waals contacts : Methyl groups from methoxy substituents engage in multiple C-H···H-C interactions (2.41–2.58 Å), stabilizing three-dimensional crystal packing.

These interactions collectively yield a high-density crystalline structure (1.452 g/cm³) with melting point elevation compared to analogous non-hydrogen-bonded derivatives. The hydrogen bonding network accounts for 38.7% of the total lattice energy as calculated using the PIXEL method, highlighting its critical role in solid-state stabilization.

Properties

CAS No. |

86626-98-4 |

|---|---|

Molecular Formula |

C12H12ClN3OS |

Molecular Weight |

281.76 g/mol |

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16) |

InChI Key |

DYEMLJIDNMMSED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, 2-chloropyrimidine, and methylthiol.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 undergoes regioselective substitution under mild conditions. For example:

-

Ethoxylation : Treatment with sodium ethoxide (EtONa) in ethanol at 20°C replaces chlorine with ethoxy, yielding 6-ethoxy derivatives in high yields (89%) .

-

Amination : Reactions with amines like di(2-picolyl)amine in dimethylformamide (DMF) at 70°C produce substituted amines via SNAr mechanisms .

Reaction Conditions Table

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| EtONa | EtOH | 20°C | 6-Ethoxy analog | 89% | |

| Di(2-picolyl)amine | DMF | 70°C | Bis-pyridylmethyl-substituted derivative | 83% |

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 can be oxidized to sulfone (-SO₂Me) using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This enhances electrophilicity for downstream reactions .

Oxidation Pathway

-

Key Application : Sulfone derivatives exhibit improved binding affinity in medicinal chemistry applications.

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

Example Reaction

Conditions Table

| Boronic Acid | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 2-Methoxyphenyl | Pd(dppf)Cl₂ | K₂CO₃ | DMA | 93% | |

| 4-Fluorophenyl | Pd(PPh₃)₄ | Na₂CO₃ | THF | 86% |

Chloride Displacement with Thiols

The chlorine atom reacts with thiols (e.g., benzylthiol) in the presence of base to form thioether derivatives .

Reductive Amination

The 4-methoxyphenyl group can undergo reductive amination with aldehydes to introduce alkyl chains, enhancing solubility or bioactivity .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The methylsulfanyl group is stable under mild acids but decomposes in concentrated HCl.

-

Basic Conditions : Prolonged exposure to strong bases (e.g., NaOH) leads to ring-opening reactions .

Biological Activity-Driven Modifications

Structural analogs of this compound show:

-

HER2 Inhibition : Methylsulfanyl and chloro groups are critical for binding to HER2 kinase.

-

Anticancer Activity : Oxidation to sulfone derivatives improves tubulin polymerization inhibition (EC₅₀ = 2 nM) .

Comparative Reactivity of Analogous Compounds

Synthetic Challenges and Optimizations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 4 (N-Aryl/Amine Group)

- 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine (): Replacing the 4-methoxyphenyl group with a cyclopropylamine reduces steric bulk and aromaticity.

- N,N-Diethyl Analogs (): Compounds like 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine () feature diethylamino groups at position 3. The bulkier diethyl substituents may hinder target binding due to steric effects but could enhance lipophilicity, affecting membrane permeability.

Substituent Variations at Position 2 (Methylsulfanyl Group)

- Pyrimidines with Arylthio Groups (): Analogs such as 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () replace the methylsulfanyl group with fluorophenylsulfanyl. However, the larger aryl group may reduce conformational flexibility compared to methylsulfanyl.

Mercapto or Thiophene Derivatives ():

6-Chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine () incorporates a furylmethyl group, introducing heterocyclic diversity. Such modifications could influence solubility and metabolic pathways via interactions with cytochrome P450 enzymes.

Substituent Variations at Position 5 (Functionalized Side Chains)

- Trifluoromethylanilino-Methyl Derivatives (): N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () adds a trifluoromethylanilino group at position 4.

Ethoxybenzyl Derivatives ():

The 4-ethoxybenzyl group in 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine introduces a flexible benzyl side chain. This may allow for additional van der Waals interactions but could increase molecular weight, affecting bioavailability.

Biological Activity

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

- Molecular Formula : C11H12ClN3OS

- Molecular Weight : 253.75 g/mol

- CAS Number : 478258-67-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases that are crucial in cancer cell proliferation.

- Induction of Apoptosis : Studies show that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Activity Assays

The compound has been evaluated through several biological assays:

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The presence of the methylsulfanyl group and chloro substituent has been linked to improved potency against cancer cells, suggesting that these modifications may enhance binding affinity to target proteins involved in tumor growth and survival .

Q & A

Q. What are the common synthetic routes for 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution and condensation. For example:

- Step 1 : Reacting a chlorinated pyrimidine intermediate (e.g., 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) with a substituted aniline derivative under reflux in chloroform.

- Step 2 : Purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol) to achieve high yields (~78%) and purity .

- Key reagents : Chloroform, 4-substituted anilines, MgSO₄ for drying.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Determines molecular conformation, including dihedral angles between pyrimidine and aromatic rings (e.g., 12.8°–86.1° deviations), and hydrogen bonding networks (N–H⋯N interactions) .

- NMR spectroscopy : Identifies substituent positions (e.g., methoxy and methylsulfanyl groups) via chemical shifts.

- Melting point analysis : Confirms purity (e.g., 469–471 K) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Modern approaches integrate quantum chemical calculations and information science:

- Reaction path search : Predicts energy barriers and intermediates using density functional theory (DFT) .

- High-throughput screening : Identifies optimal solvents, catalysts, and temperatures (e.g., continuous flow reactors for scale-up) .

- Machine learning : Analyzes experimental data to refine reaction conditions (e.g., reducing trial-and-error steps by 40%) .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

- Comparative crystallography : Analyze polymorphic forms (e.g., differences in hydrogen bonding or dihedral angles) to explain variations in antibacterial activity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with trifluoromethyl groups) and assess enzyme inhibition (e.g., cholinesterase) .

- Docking simulations : Predict binding affinities to molecular targets (e.g., acetylcholinesterase active sites) .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to catalytic sites.

- Electronic effects : Electron-withdrawing groups (e.g., -Cl, -SMe) enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution .

- Case study : Replacing chlorine with methylsulfanyl improves solubility but reduces electrophilicity, requiring harsher conditions (e.g., Pd(OAc)₂, 80°C) .

Methodological Guidance

Q. Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.